molecular formula C10H12N2O B1523208 2-(5-amino-1H-indol-1-yl)ethan-1-ol CAS No. 1094710-33-4

2-(5-amino-1H-indol-1-yl)ethan-1-ol

Cat. No.: B1523208
CAS No.: 1094710-33-4
M. Wt: 176.21 g/mol
InChI Key: PBXBPYUFLVXOHY-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. nih.govijpsr.comresearchgate.net This bicyclic aromatic system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govopenmedicinalchemistryjournal.com Its prevalence is a testament to its versatile biological activity, with indole derivatives demonstrating a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. mdpi.comnih.gov

The indole scaffold's ability to interact with various biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions makes it a highly valuable framework in drug discovery. nih.govmdpi.com Researchers continuously explore the functionalization of the indole ring to develop novel therapeutic agents, highlighting its enduring importance in the quest for new medicines. ijpsr.comresearchgate.net

Importance of N-Substituted Indole Derivatives in Chemical Synthesis

The functionalization of the indole nitrogen atom (N-substitution) is a critical strategy in synthetic chemistry for modulating the physicochemical and pharmacological properties of indole-based compounds. nih.govorganic-chemistry.orgnih.gov The introduction of various substituents at the N-1 position can significantly influence a molecule's biological activity, metabolic stability, and target selectivity. nih.gov

Synthetic methodologies for creating N-substituted indoles are well-established and diverse, including techniques like PIFA-mediated intramolecular cyclization, which allows for the efficient construction of the indole skeleton. organic-chemistry.org The development of novel N-substituted indole derivatives remains a vibrant area of research, aimed at producing compounds with enhanced potency and reduced side effects for a range of diseases. nih.gov

Contextualization of Amino-Substituted Indole-Ethanolamine Motifs

The specific combination of an amino group on the indole ring and an N-ethanolamine side chain, as seen in 2-(5-amino-1H-indol-1-yl)ethan-1-ol, represents a convergence of two important pharmacophoric motifs. Amino-substituted indoles are a known class of compounds with significant biological potential. For instance, novel 2-amino-5-hydroxyindoles have been synthesized and identified as potent inhibitors of human 5-lipoxygenase, an enzyme implicated in inflammatory diseases. nih.gov The amino group can act as a key interaction point with biological targets and serves as a handle for further chemical modification.

Similarly, the ethanolamine (B43304) motif is a common feature in many biologically active molecules and pharmaceuticals. The presence of both a hydroxyl and an amino group in the ethanolamine side chain provides sites for hydrogen bonding and potential for salt formation, which can enhance aqueous solubility and bioavailability. Structurally related compounds, such as 2-amino-2-(1H-indol-5-yl)ethan-1-ol, are noted for their potential in medicinal chemistry due to the reactivity conferred by these functional groups. smolecule.com

Current Research Landscape and Academic Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant academic gap concerning the specific compound this compound. While its constituent parts—the amino-indole core and the N-ethanolamine side chain—are well-studied in other molecular contexts, there is a lack of published research detailing the synthesis, characterization, and biological evaluation of this particular molecule.

The existence of related compounds, such as 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one, in chemical databases indicates that the underlying molecular framework is accessible and of interest to the research community. moldb.com However, the specific ethanolamine derivative remains an uncharacterized entity. This gap presents a clear opportunity for future research. The synthesis and investigation of this compound could yield a novel compound with unique properties and potential applications, building upon the established significance of its structural motifs.

Data on Structurally Related Compounds

To provide context in the absence of specific data for this compound, the table below lists properties for a closely related structural isomer.

PropertyValue (for 2-amino-2-(5-chloro-1H-indol-2-yl)ethan-1-ol)
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
PubChem CID 129998143 nih.gov
Description Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminoindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBPYUFLVXOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol and Its Analogues

Precursor Synthesis Strategies

The effective construction of the target molecule relies heavily on the efficient preparation of its key building blocks: substituted indole (B1671886) intermediates and aminoethylating agents.

Synthesis of Substituted Indole Intermediates

The core of the target molecule is the 5-aminoindole (B14826) scaffold. The synthesis of such substituted indoles can be achieved through various classical and modern organic chemistry reactions. These methods include, but are not limited to, the Fischer, Bartoli, Bischler, and Madelung indole syntheses, each offering a different approach to constructing the indole ring system from various acyclic precursors. nih.gov For instance, the Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

Furthermore, functional group interconversion on a pre-existing indole ring is a common strategy. For example, a 5-nitroindole (B16589) derivative can be reduced to the corresponding 5-aminoindole. mdpi.com The synthesis of ethyl 5-amino-1H-indole-1-carboxylate has been reported, starting from 5-amino-1H-indole and ethyl chloroformate in the presence of triethylamine. This highlights a method for protecting the indole nitrogen while the amino group is present for further reactions.

Preparation of Aminoethylating Agents

The ethanolamine (B43304) side chain is introduced using an appropriate aminoethylating agent. These agents are typically reactive two-carbon synthons that can be attached to the indole nitrogen. Examples include 2-haloethanols (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or ethylene (B1197577) oxide. The choice of agent depends on the specific reaction conditions and the desired reactivity.

Direct Synthesis Routes to 2-(5-amino-1H-indol-1-yl)ethan-1-ol

Direct synthesis methods aim to construct the final molecule in fewer steps, often by combining the formation of the indole ring or the attachment of the side chain in a more convergent manner.

N-Alkylation Approaches on Substituted Indoles

A primary strategy for synthesizing this compound is the N-alkylation of a 5-substituted indole. youtube.comorganic-chemistry.org This typically involves the deprotonation of the indole nitrogen of a protected 5-aminoindole derivative, followed by reaction with an electrophilic two-carbon unit. For instance, 5-nitroindole can be N-alkylated with a suitable 2-haloethanol, and the nitro group is subsequently reduced to an amine. The use of a strong base like sodium hydride is common for deprotonating the indole. youtube.com Iron-catalyzed N-alkylation of indolines followed by oxidation has also been reported as a method to produce N-alkylated indoles. nih.gov

The reaction conditions for N-alkylation can be optimized using different bases and solvents. For example, the use of ionic liquids in the presence of potassium hydroxide (B78521) has been shown to be effective for the N-alkylation of various heterocycles, including indoles. organic-chemistry.org

Reactant 1Reactant 2Catalyst/BaseSolventProductYield (%)Reference
5-Amino-1H-indoleEthyl chloroformateTriethylamineTetrahydrofuranEthyl 5-amino-1H-indole-1-carboxylate75
IndolineBenzyl alcoholTricarbonyl(cyclopentadienone) iron complexTrifluoroethanolN-Benzylindolineup to 92 nih.gov
4-Bromo-NH-1,2,3-triazoleAlkyl halidesK2CO3DMF2-Substituted 4-bromo-1,2,3-triazoles- organic-chemistry.org

Table 1: Examples of N-Alkylation Reactions for Indole and Other Heterocycles

Cyclization Reactions for Indole Ring Formation

Another approach involves constructing the indole ring from a precursor that already contains the ethanolamine side chain. For example, a suitably substituted aniline (B41778) derivative bearing an N-(2-hydroxyethyl) group can undergo cyclization to form the indole ring. Various cyclization strategies, such as those mediated by transition metals or radical cascades, can be employed. organic-chemistry.org For instance, the reaction of 5-aminoindole with acetone (B3395972) in the presence of iodine as a catalyst can lead to cyclized quinoline (B57606) derivatives. dergipark.org.tr While not a direct synthesis of the target compound, this illustrates the reactivity of 5-aminoindole in cyclization reactions.

Multi-Component Reaction Design for Indole-Ethanolamine Scaffolds

Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step by combining three or more reactants. nih.govnih.govnih.gov An MCR could potentially be designed to assemble the this compound scaffold. For instance, a reaction involving a substituted aminophenyl precursor, a source for the two-carbon side chain, and a component to form the pyrrole (B145914) part of the indole ring could be envisioned. The Groebke-Blackburn-Bienaymé reaction, which involves an aldehyde, an isocyanide, and an aminoazine, is an example of an MCR that can produce fused indole derivatives. nih.gov While a specific MCR for the title compound is not detailed in the provided results, the principles of MCRs suggest a plausible and efficient synthetic route. nih.govnih.govnih.govacs.orgresearchgate.netresearchgate.net

Reaction TypeReactantsKey FeaturesReference
Groebke-Blackburn-BienayméIndole aldehydes, isocyanides, aminoazinesLeads to fused polyheterocyclic scaffolds through oxidative Pictet-Spengler processes. nih.gov
Orru TransformationCarbonyls, amines, α-acidic isocyanidesGenerates diversely substituted imidazolones. nih.gov
Zinc-Mediated Carbonyl Alkylative AminationPrimary amines, ketones, alkyl iodidesEfficient construction of various amine scaffolds. acs.org

Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis

Regioselective Functionalization of the Indole Nucleus

The synthesis of this compound hinges on the precise introduction of two key functional groups at specific positions of the indole scaffold. This requires a strategic approach to overcome the inherent reactivity patterns of the indole ring, which typically favors electrophilic substitution at the C-3 position.

Strategies for C-5 Amination

Direct amination at the C-5 position of an unsubstituted indole is challenging. Therefore, indirect methods are commonly employed, with the most prevalent strategy involving the nitration of the indole ring followed by reduction.

The synthesis of 5-aminoindole is often achieved through the reduction of 5-nitroindole. researchgate.netresearchgate.net This transformation can be carried out using various reducing agents and conditions. A common and effective method is the catalytic hydrogenation of 5-nitroindole. nih.gov For instance, palladium on carbon (Pd/C) is a widely used catalyst for this purpose. nih.gov The reaction of 1-methyl-5-nitroindole with hydrogen in the presence of Pd/C affords 1-methyl-1H-indol-5-amine in good yield. nih.gov

Another approach involves the use of reducing agents like tin(II) chloride (SnCl2), which can mediate the reduction of nitro groups. researchgate.net The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that might be sensitive to certain reductive conditions.

The development of more regioselective direct amidation techniques offers an alternative to the nitration-reduction sequence. For example, a ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C-4 and C-5 positions has been reported, showcasing the possibility of installing amide groups directly onto the benzene (B151609) ring of the indole. uzh.ch While this method introduces amide functionalities rather than a simple amino group, it represents a significant advancement in the direct C-H functionalization of the indole nucleus.

Table 1: Methods for the Synthesis of 5-Aminoindoles
Starting MaterialReagents and ConditionsProductYieldReference
5-NitroindolePd/C, H₂5-AminoindoleGood nih.gov
1-Methyl-5-nitroindolePd/C, H₂1-Methyl-1H-indol-5-amine60% nih.gov
Nitro compoundsCopper complex, NaBH₄, H₂O, rtCorresponding amines- researchgate.net
3-CarbonylindolesDioxazolones, [Ru(p-cymene)Cl₂]₂, AgSbF₆, DCE, 100 °CC-4 and C-5 Diamidated IndolesGood uzh.ch

Directed N-Substitution Methodologies

The introduction of the 2-hydroxyethyl group at the N-1 position of the indole ring is typically achieved through N-alkylation. A common strategy involves the reaction of the indole nitrogen with a suitable electrophile, such as a 2-haloethanol or ethylene oxide.

The N-alkylation of indoles can be performed by deprotonating the indole nitrogen with a base, such as sodium hydride (NaH), followed by reaction with an alkylating agent. youtube.com For the synthesis of 2-(indol-1-yl)ethan-1-ol, 2-bromoethanol or 2-chloroethanol (B45725) can be used as the alkylating agent. A patent describes a process for the N-alkylation of indoles where the indole is suspended in a mixture of an aqueous alkali metal hydroxide solution and a water-immiscible organic solvent, followed by the addition of the alkylating agent. luc.edu

A plausible synthetic route to this compound would involve the N-alkylation of 5-nitroindole with a protected form of 2-bromoethanol, followed by the reduction of the nitro group. Alternatively, direct N-alkylation of 5-nitroindole with 2-haloethanol can be performed, although this may require careful optimization to avoid side reactions. The subsequent reduction of the nitro group would then yield the final product. For instance, studies on nitroimidazoles have investigated the one-electron reduction potentials of compounds like 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, indicating that such N-hydroxyethylated nitro-heterocycles are synthetically accessible. rsc.org

Table 2: Methods for N-Alkylation of Indoles
Indole SubstrateAlkylating AgentConditionsProductReference
IndoleAlkyl halideBase (e.g., NaH), solvent (e.g., DMF)N-Alkylindole youtube.com
IndoleDialkyl sulfateAqueous alkali, water-immiscible organic solventN-Alkylindole luc.edu
IndolineAlcoholsTricarbonyl(cyclopentadienone) iron complex, trifluoroethanolN-Alkylated indoline nih.gov
C3-Substituted IndolesAldehydesEt₃SiHN-Alkylated Indoles researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indole derivatives, to minimize environmental impact and enhance efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been successfully applied to various indole syntheses. For example, the Madelung indole synthesis has been achieved under solvent-free conditions using potassium tert-butoxide as a base and microwave irradiation. youtube.com The reduction of aromatic nitro compounds, a key step in the synthesis of 5-aminoindoles, has also been performed under solvent-free conditions using sodium borohydride (B1222165) supported on alumina (B75360) with microwave irradiation. cem.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.net The synthesis of various indole derivatives has been accelerated using microwave irradiation. nih.govresearchgate.net For instance, the reduction of aromatic nitro compounds to amines has been efficiently carried out using novel oxo-rhenium complexes under microwave irradiation. uzh.ch Furthermore, the synthesis of 3-nitroindoles from N-aryl enamines has been achieved with complete regioselectivity via a rapid microwave-assisted intramolecular arene-alkene coupling reaction. nih.gov The application of microwave technology to the key steps of C-5 amination (via nitro reduction) and N-1 hydroxyethylation in the synthesis of this compound holds significant promise for developing a more sustainable and efficient process.

Table 3: Examples of Microwave-Assisted Synthesis of Indole Derivatives and Precursors
Reaction TypeSubstrateConditionsKey AdvantagesReference
Madelung Indole Synthesis4-tert-butyl-N-o-tolylbenzamidePotassium tert-butoxide, solvent-free, MWFaster, solvent-free youtube.com
Reduction of NitroarenesNitrobenzene[IMes]₂ReOBr₃/PhSiH₃, toluene, MW, 180°CHigher TON and TOF uzh.ch
Intramolecular Arene-Alkene CouplingN-aryl β-nitroenaminesMWRapid, complete regioselectivity nih.gov
Reductive Homocoupling of Nitro MonomersAromatic nitro monomersNaBH₄, DMF, MWShortened reaction times, increased yields nih.gov

Catalytic Approaches (e.g., Metal-Free, Organocatalysis)

The development of catalytic methods, particularly those that avoid the use of heavy or precious metals, is a cornerstone of green chemistry. Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant attention for the functionalization of indoles. nih.govnih.gov

For the N-alkylation of indoles, metal-free reductive amination using aldehydes as the alkylating agent and a silane (B1218182) as the reductant has been reported. researchgate.net This method offers a mild and environmentally benign alternative to traditional alkylation procedures. While specific organocatalytic methods for the N-hydroxyethylation of indoles are not extensively documented, the general principles of organocatalytic N-alkylation could potentially be adapted for this transformation. For instance, chiral amine catalysts have been designed for the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, demonstrating the power of organocatalysis in controlling reactivity and selectivity. nih.gov

The synthesis of N-substituted indole derivatives has also been achieved via a phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization, which is a metal-free process. organic-chemistry.org Such approaches, which avoid the use of metal catalysts, simplify product purification and reduce environmental concerns associated with metal waste.

Post-Synthetic Transformations and Derivatization

The molecular architecture of this compound offers multiple avenues for post-synthetic modification, primarily centered on the reactivity of the C5-amino group on the indole ring and the primary hydroxyl group of the N1-ethan-1-ol substituent. These functional handles allow for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs and the development of novel materials. The principal transformations involve reactions at the nucleophilic amino group and oxidation or substitution at the hydroxyl group.

The aromatic amino group at the C5 position is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. These modifications are fundamental in altering the electronic properties and steric profile of the indole core.

Acylation of the 5-amino group to form the corresponding amides is a common derivatization strategy. This can be achieved using a variety of acylating agents, including acid chlorides and anhydrides, typically in the presence of a base to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which can introduce a range of aryl or alkylsulfonyl moieties.

Another important class of derivatives arises from the reaction of the 5-amino group with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These reactions generally proceed under mild conditions and provide access to a diverse set of analogues with potential for forming extensive hydrogen-bonding networks.

The primary alcohol of the N1-ethan-1-ol side chain also presents opportunities for derivatization. Oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, which can then be used in subsequent transformations such as reductive amination or esterification. A notable derivative, 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one, has been reported, indicating that the primary alcohol can be oxidized to a ketone, which can then undergo condensation with a secondary amine like morpholine (B109124) to form an enaminone or a related adduct. This transformation highlights the potential to introduce a variety of cyclic or acyclic amines at this position.

The following table summarizes key post-synthetic transformations that can be applied to this compound, based on established reactivity of its functional groups and reported derivatives of analogous structures.

Table 1: Post-Synthetic Transformations of this compound

Reaction Type Functional Group Reagent(s) Resulting Derivative
Acylation 5-Amino Acid Chloride/Anhydride (B1165640), Base 5-Acylamino Indole
Sulfonylation 5-Amino Sulfonyl Chloride, Base 5-Sulfonamido Indole
Urea Formation 5-Amino Isocyanate 5-Ureido Indole
Thiourea Formation 5-Amino Isothiocyanate 5-Thiourea Indole

Advanced Spectroscopic and Structural Elucidation Techniques for 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of 2-(5-amino-1H-indol-1-yl)ethan-1-ol would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the ethyl group attached to the indole nitrogen would exhibit characteristic triplet signals for the methylene (B1212753) groups, while the hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent. The amino group protons would also likely present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the indole ring would resonate in the aromatic region (100-140 ppm). The two carbons of the N-ethyl alcohol substituent would appear in the aliphatic region, with the carbon bearing the hydroxyl group being more downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 6.3-6.5 d ~3.0
H-3 7.0-7.2 d ~3.0
H-4 7.1-7.3 d ~8.5
H-6 6.6-6.8 dd ~8.5, ~2.0
H-7 6.9-7.1 d ~2.0
N-CH₂ 4.1-4.3 t ~5.0
CH₂-OH 3.8-4.0 t ~5.0
OH Variable br s -

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 125-127
C-3 100-102
C-3a 128-130
C-4 111-113
C-5 140-142
C-6 110-112
C-7 103-105
C-7a 131-133
N-CH₂ 49-51

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR and to elucidate the complete connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the indole ring (H-2 and H-3, H-6 and H-7) and between the two methylene groups of the hydroxyethyl (B10761427) chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is crucial for assigning the carbon signals based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the N-CH₂ protons to C-7a and C-2 of the indole ring would confirm the point of attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the conformation of the molecule, for example, the spatial relationship between the hydroxyethyl side chain and the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The C-H stretching vibrations of the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring would be observed in the 1600-1450 cm⁻¹ region. A significant band around 1250-1000 cm⁻¹ would correspond to the C-O stretching of the primary alcohol and the C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (alcohol) Stretching 3200-3500 (broad)
N-H (amine) Stretching 3200-3500 (broad)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
C=C (aromatic) Stretching 1600-1450
C-N Stretching 1350-1250

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the indole ring C=C bonds would be expected to produce a strong Raman signal. This technique can provide a unique "fingerprint" of the molecule, which is useful for identification and for studying subtle structural changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that confirms this molecular weight with high accuracy. The fragmentation pattern would likely involve the loss of the hydroxyethyl side chain or fragments thereof, providing further evidence for the proposed structure.

Table 4: List of Compounds Mentioned

Compound Name

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. In the case of this compound, HR-ESI-MS would be utilized to verify its chemical formula, C10H13N2O.

In a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the ESI source, where it would be ionized, most likely through protonation in positive ion mode, to form the [M+H]+ ion. The high-resolution mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion with a high degree of accuracy.

Table 1: Predicted HR-ESI-MS Data for this compound

ParameterPredicted Value
Chemical FormulaC10H13N2O
Monoisotopic Mass177.1028
Predicted [M+H]+178.1106

The experimentally determined m/z value would be expected to be in very close agreement with the predicted value for the protonated molecule, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Further structural confirmation is achieved through the analysis of the fragmentation pattern of the molecular ion in the mass spectrometer, often induced by collision-induced dissociation (CID). The way the molecule breaks apart provides a roadmap to its connectivity. For this compound, several key fragmentation pathways can be anticipated based on the stability of the resulting fragments. fiveable.mechemguide.co.uk

The molecular ion is often unstable and will break into smaller, charged fragments and neutral losses. chemguide.co.uk Common fragmentation patterns are observed for different functional groups. For instance, alcohols often undergo cleavage of the C-C bond adjacent to the oxygen atom or lose a water molecule. libretexts.org Amines typically exhibit cleavage of the bond between a carbon and the nitrogen. tutorchase.com

Table 2: Predicted Key Fragmentation Peaks for this compound in MS/MS

Predicted m/zPredicted Lost FragmentPredicted Fragment Structure
159H2OLoss of water from the ethanol (B145695) side chain
147CH2OHCleavage of the bond between the indole ring and the ethanol group
132NH2CH2CH2OHCleavage of the N-C bond of the ethanolamine (B43304) substituent
130C2H5NOLoss of the entire ethanolamine side chain

The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion. fiveable.me The observation of these predicted fragments would provide strong evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. The presence of the amino group, an auxochrome, on the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

Predicted λmax (nm)Associated Electronic Transition
~220-230π → π* transition
~270-290π → π* transition (with fine structure)
~300-320n → π* transition (charge transfer band)

The specific wavelengths and intensities of the absorption bands would be sensitive to the solvent polarity. A detailed analysis of the UV-Vis spectrum would offer valuable insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/analogues)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Should a suitable single crystal of this compound or a derivative be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity and stereochemistry of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the solid-state properties of the compound. Obtaining such data would be a significant contribution to the full structural elucidation of this molecule.

Computational Chemistry and Theoretical Investigations of 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No dedicated quantum chemical calculations for 2-(5-amino-1H-indol-1-yl)ethan-1-ol have been found in the surveyed literature. Such studies are fundamental for understanding a molecule at the electronic level.

Geometric Optimization and Conformational Analysis

Information regarding the optimized geometric structure, bond lengths, bond angles, and conformational landscape of this compound is not available. This analysis would typically be the first step in a computational study to identify the most stable three-dimensional arrangement of the atoms.

Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

There are no published data on the electronic structure of this compound. This includes analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Likewise, maps of the Molecular Electrostatic Potential (MEP), which identify regions of positive and negative electrostatic potential, have not been calculated for this molecule.

Analysis of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

A quantitative assessment of the global reactivity descriptors for this compound is absent from the literature. These descriptors, derived from the energies of the frontier molecular orbitals, provide insight into the molecule's stability and reactivity.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation

While the prediction of spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima) is a common application of computational chemistry, no such theoretical predictions have been published for this compound.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

No NBO analysis, a method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds, has been performed on this specific compound. This analysis provides a detailed picture of the electron density distribution and bonding within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

There are no computational studies in the available literature that elucidate the reaction mechanisms involving this compound. Such research would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby clarifying how the molecule transforms during a chemical reaction.

Transition State Characterization

A thorough search of scientific literature reveals no specific studies on the transition state characterization for the synthetic pathways of this compound. In computational chemistry, such studies are crucial for understanding reaction mechanisms and kinetics. They involve locating the transition state geometry, a first-order saddle point on the potential energy surface, which represents the highest energy barrier along the reaction coordinate.

For analogous indole (B1671886) syntheses, computational methods like Density Functional Theory (DFT) are commonly employed to model the reaction pathways. These studies would typically involve the identification of transition states for key steps, such as N-alkylation of the indole ring or the reduction of a corresponding carbonyl group to form the ethanol (B145695) moiety. The characterization would include determining the imaginary frequency corresponding to the reaction coordinate and analyzing the geometric parameters of the transition state structure.

Energy Barrier Calculations for Synthetic Pathways

Consistent with the lack of transition state characterization, no specific energy barrier calculations for the synthesis of this compound have been reported in the literature. Energy barrier calculations, typically performed using methods like DFT or high-level ab initio calculations, provide quantitative insights into the feasibility and rate of a chemical reaction. The energy difference between the reactants and the transition state defines the activation energy.

For related indole derivatives, these calculations have been instrumental in optimizing reaction conditions and predicting the regioselectivity of reactions. For instance, in the synthesis of similar compounds, computational studies might compare the energy barriers for alkylation at different positions of the indole nucleus, thereby explaining the observed product distribution.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulations for this compound are not available in the current body of scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational landscape and interactions with their environment.

Conformational Flexibility and Stability

While no direct studies exist for this compound, MD simulations of other substituted indoles have been performed to explore their conformational flexibility. Such studies would typically reveal the preferred dihedral angles of the ethanolamine (B43304) side chain relative to the indole ring, and the puckering of the five-membered ring. The stability of different conformers can be assessed by analyzing the potential energy throughout the simulation trajectory. This information is critical for understanding how the molecule might interact with biological targets.

Molecular Docking Studies with Relevant Macromolecular Targets

There is a lack of published molecular docking studies specifically featuring this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

Although no specific data exists for this compound, molecular docking studies on structurally related indole-based compounds are prevalent in the literature. These studies often target proteins such as serotonin (B10506) receptors or monoamine oxidases due to the structural similarity of the indole scaffold to endogenous ligands like serotonin. nih.govresearchgate.netmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.netdntb.gov.ua

For instance, docking studies of similar indole derivatives into the active site of a serotonin receptor would likely predict that the indole nitrogen acts as a hydrogen bond donor, while the amino group on the side chain could form ionic interactions with acidic residues in the binding pocket. nih.govresearchgate.netnih.govmdpi.com The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), would be calculated to rank its potential as a ligand.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.

Hypothetical Molecular Docking Results

Macromolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Serotonin Receptor 5-HT2A-8.5Asp155, Ser242, Phe339Ionic, Hydrogen Bond, π-π Stacking
Monoamine Oxidase A-7.9Tyr407, Tyr444, Phe208Hydrogen Bond, π-π Stacking

It is important to reiterate that the data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. These simulations can identify the key amino acid residues within the binding site that form stabilizing interactions with the ligand. The functional groups of this compound, including the indole ring, the primary amine, and the hydroxyl group, are all capable of participating in a variety of non-covalent interactions.

Hydrogen Bonding: The primary amine (-NH2) and the hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The nitrogen atom of the indole ring can also act as a hydrogen bond donor. These groups are likely to form hydrogen bonds with polar or charged amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The bicyclic indole core is largely nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic indole ring can also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Based on the structure of this compound, a hypothetical interaction profile with a protein binding site can be proposed. The following table outlines the potential key interacting residues and the nature of their interactions.

Table 1: Potential Key Interacting Residues and Interaction Types for this compound

Functional Group of LigandPotential Interacting Amino Acid Residue(s)Type of Interaction
5-Amino Group (-NH2)Aspartic Acid, Glutamic AcidHydrogen Bond (Donor), Salt Bridge
Ethan-1-ol (-OH)Serine, Threonine, Asparagine, GlutamineHydrogen Bond (Donor/Acceptor)
Indole NHAspartic Acid, Glutamic Acid, Main Chain CarbonylHydrogen Bond (Donor)
Indole RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
Indole RingLeucine, Valine, Isoleucine, AlanineHydrophobic Interaction

This interactive table summarizes the likely molecular interactions. Users can sort the data by clicking on the column headers to better understand the potential binding modes of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (for related analogues)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The development of a predictive QSAR model involves several key steps:

Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a series of indole derivatives, a hypothetical QSAR model might take the form of the following equation:

log(1/C) = β0 + β1(logP) + β2(HD) + β3(LUMO)

Where:

log(1/C) is the biological activity (C being the concentration required for a certain effect).

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

HD is the number of hydrogen bond donors.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

β0, β1, β2, β3 are the regression coefficients determined from the statistical analysis.

Through the analysis of a QSAR model, specific structural features that are either beneficial or detrimental to the biological activity can be identified. For analogs of this compound, certain modifications could be systematically evaluated. The following interactive table illustrates hypothetical correlations between structural features and biological activity based on general principles of medicinal chemistry for indole-based compounds.

Table 2: Hypothetical Structural Features of this compound Analogs and Their Correlation with Activity

Structural ModificationPosition of ModificationPotential Impact on ActivityRationale
Introduction of a bulky alkyl group5-Amino groupDecreaseSteric hindrance may disrupt key hydrogen bonds.
Replacement of -OH with -OCH3Ethan-1-ol side chainDecreaseLoss of a hydrogen bond donor capability.
Addition of an electron-withdrawing groupIndole ring (e.g., position 4 or 6)Increase/DecreaseCan modulate the pKa of the indole NH and the electronic properties of the ring system, affecting binding affinity.
Extension of the ethanol side chainN-1 positionIncrease/DecreaseMay allow for additional hydrophobic interactions or lead to a conformational mismatch in the binding pocket.

This table allows for an interactive exploration of how different structural modifications might influence the biological activity of this class of compounds.

Reactivity and Functional Group Transformations of 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is part of a pyrrole-like system and exhibits acidic properties, with a pKa of approximately 16-17. nih.gov Deprotonation of this N-H group with a suitable base generates a highly nucleophilic indole anion, which can readily participate in various substitution reactions, most notably alkylation and acylation.

Alkylation of the indole nitrogen is a common strategy to introduce a variety of substituents. This typically involves treating the indole with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. nih.gov The choice of base and solvent is crucial to ensure efficient deprotonation without unwanted side reactions. Alternatively, milder conditions using bases like potassium hydroxide (B78521) (KOH) in solvents such as acetone (B3395972) can also achieve N-alkylation. organic-chemistry.org

Acylation of the indole nitrogen introduces an acyl group, forming N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. d-nb.info This transformation can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, and thioesters. d-nb.inforesearchgate.netasiaresearchnews.com The reaction often requires a base to facilitate the nucleophilic attack of the indole nitrogen. Recent methods have focused on developing highly chemoselective N-acylation protocols that are tolerant of other functional groups. d-nb.infoasiaresearchnews.com For instance, the use of thioesters as a stable acyl source provides a mild and efficient route to N-acylindoles. d-nb.info

Table 1: Selected Reactions of the Indole Nitrogen (N-1)

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Alkylation 1. Sodium Hydride (NaH) 2. Alkyl Halide N-Alkyl Indole nih.gov
N-Alkylation Potassium Hydroxide (KOH), Acetone N-Alkyl Indole organic-chemistry.org
N-Acylation Acyl Chloride, Amine (2 equiv.) N-Acyl Indole asiaresearchnews.com
N-Acylation Thioester, Base (e.g., Cs₂CO₃) N-Acyl Indole d-nb.info

Chemical Transformations of the Amino Group at C-5

The primary amino group at the C-5 position is a versatile functional handle, enabling a wide array of chemical modifications through reactions typical of aromatic amines.

Acylation, Alkylation, and Arylation Reactions

The C-5 amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard transformation for primary amines and can be used to introduce a variety of acyl moieties. researchgate.netresearchgate.net

Alkylation of the 5-amino group can be more challenging to control than acylation, as over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, is possible. Careful selection of reaction conditions and stoichiometry is necessary to achieve mono-alkylation.

Arylation of the 5-amino group, as well as direct arylation of the indole N-H, can be accomplished using metal-catalyzed cross-coupling reactions. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for forming C-N bonds. acs.orgmdpi.comnih.gov For example, copper-catalyzed N-arylation of 5-aminoindole (B14826) with aryl iodides can proceed in high yield. acs.org These reactions typically employ a copper or palladium catalyst, a base, and a suitable ligand. acs.orgmdpi.com

Table 2: Selected Transformations of the C-5 Amino Group

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Arylation Aryl Iodide, CuI, Ligand, Base (e.g., K₂CO₃) 5-(Arylamino)indole acs.org
C-H Arylation Aryl Halide, Palladium Catalyst, Base, Ligand C-Arylated Indole nih.govacs.org

Formation of Imine and Amide Derivatives

The primary amino group at C-5 can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The reaction rate is often optimal at a mildly acidic pH of around 4 to 5. libretexts.orgyoutube.com The formation of imines is a reversible process. libretexts.org

The C-5 amino group can also be converted into an amide by reacting with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). libretexts.orgsphinxsai.com The direct condensation of a carboxylic acid with an amine is generally slow and may require catalysts or high temperatures to drive the dehydration. libretexts.org The use of pre-activated carboxylic acids or coupling agents provides a more efficient method for amide bond formation at room temperature. asiaresearchnews.com

Reactions Involving the Hydroxyl Group of the Ethanol (B145695) Moiety

The primary hydroxyl group on the N-1 ethyl side chain behaves as a typical primary alcohol, undergoing characteristic reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be readily achieved through reaction with a carboxylic acid under acidic catalysis, a process known as the Fischer esterification. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol or carboxylic acid is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used to form esters under milder conditions. chemguide.co.uk Enzymatic catalysis, for instance using lipases, also provides a green and selective method for esterification. nih.govmedcraveonline.com

Etherification, the formation of an ether from the alcohol, can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C bond.

Oxidation Reactions

The primary alcohol of the ethanol moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comlibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.org

Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide and aqueous sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄), will typically oxidize a primary alcohol all the way to a carboxylic acid. youtube.com The oxidation to a carboxylic acid often proceeds via an intermediate aldehyde, which is further oxidized under the reaction conditions. youtube.comuconn.edu The successful oxidation allows for the introduction of new carbonyl-based functionalities on the N-1 side chain.

Table 3: Oxidation of the Primary Hydroxyl Group

Product Type Oxidizing Agent Typical Conditions Reference(s)
Aldehyde Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂ libretexts.org
Aldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂ libretexts.org
Carboxylic Acid Chromic Acid (H₂CrO₄) / Jones Reagent Aqueous H₂SO₄, Acetone libretexts.org

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is highly susceptible to electrophilic attack, a characteristic that surpasses even that of benzene (B151609). pearson.com This reactivity is due to the ability of the nitrogen lone pair to participate in the π-system, increasing the electron density of the ring. Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing the indole core. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-electrons on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comchegg.com

For 2-(5-amino-1H-indol-1-yl)ethan-1-ol, the regiochemical outcome of EAS is controlled by the powerful activating and directing effects of the C5-amino group. The amino group is a strong electron-donating group (EDG) through resonance, significantly increasing the nucleophilicity of the benzene portion of the indole ring. As an ortho-, para-director, the C5-amino group directs incoming electrophiles primarily to the C4 and C6 positions. While substitution at C3 is typically preferred for unsubstituted indoles, the C5-amino group's influence makes the C4 and C6 positions exceptionally electron-rich and sterically accessible, thus favoring substitution at these sites. The N1-ethan-1-ol group has a comparatively minor electronic influence on the aromatic ring.

Common electrophilic aromatic substitution reactions applicable to the 5-aminoindole scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. The high activation from the amino group often allows these reactions to proceed under mild conditions, yielding 4-halo and/or 6-halo derivatives.

Nitration: The introduction of a nitro group (-NO2) is typically achieved with nitric acid in the presence of a strong acid catalyst. However, the amino group is sensitive to oxidation and the indole ring is prone to degradation under harsh acidic conditions. Therefore, milder nitrating agents and careful control of reaction conditions are necessary.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), usually at the C3 position of the indole ring. It utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Studies on related 5-nitro- and 5-aminoindoles have shown that formylation can be successfully achieved. d-nb.infoacs.org For instance, the Vilsmeier-Haack reaction on 5-nitro-1H-indole yields the corresponding 3-carbaldehyde, which can subsequently be reduced to the 5-amino derivative. d-nb.info

Friedel-Crafts Acylation: This reaction introduces an acyl group to the ring. Similar to the Vilsmeier-Haack reaction, it typically occurs at the C3 position for many indoles, but the directing effect of the C5-amino group can influence the site of acylation.

Reaction Type Typical Reagents Expected Position of Substitution Product Functional Group
HalogenationNBS, NCS, I2C4, C6-Br, -Cl, -I
NitrationHNO3/H2SO4 (mild conditions)C4, C6-NO2
Vilsmeier-HaackPOCl3, DMFC3 (potentially C4, C6)-CHO
Friedel-Crafts AcylationRCOCl, AlCl3C3 (potentially C4, C6)-C(O)R

Table 1: Summary of Expected Electrophilic Aromatic Substitution Reactions.

Cycloaddition Reactions and Heterocycle Annulation

The electron-rich indole nucleus of this compound serves as an excellent partner in various cycloaddition reactions. These reactions are powerful tools for constructing complex, fused, and spirocyclic heterocyclic systems in a single step, often with high stereoselectivity. nih.gov The indole ring can participate as a 2π, 4π, or even a 5-component system in different cycloaddition modes, leading to dearomatization of the indole core to form new ring structures. nih.govfigshare.com

[3+2] Cycloaddition: This is one of the most common cycloaddition pathways for indoles. It typically involves the reaction of an indole derivative with a three-atom component, such as an azomethine ylide. mdpi.combeilstein-journals.orgmdpi.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with the 2,3-π bond of the indole (acting as the dipolarophile) to form pyrrolidine-fused indolines. mdpi.com The electron-donating substituents on the 5-aminoindole ring would be expected to enhance the reactivity of the indole π-bond towards such dipoles.

[4+3] Cycloaddition: Indoles, particularly those with substituents at the C3 position like 3-alkenylindoles, can act as a four-atom π-system. Their reaction with in situ generated oxyallyl cations (a three-atom component) leads to the formation of seven-membered rings, yielding cyclohepta[b]indole scaffolds. nih.govacs.org These complex frameworks are present in numerous bioactive natural products. The reaction proceeds via a dearomative pathway, building a new seven-membered ring onto the indole core. acs.org

[5+2] Cycloaddition: In some cases, the indole system can participate as a five-atom component. The first dearomative indole [5+2] cycloaddition was reported with an oxidopyrylium ylide, resulting in the diastereoselective construction of highly functionalized oxacyclohepta[b]indoles. nih.gov This reaction highlights the versatility of the indole core in forming larger heterocyclic rings under mild conditions.

The presence of the C5-amino group in this compound enhances the electron density of the entire π-system, making it a more potent nucleophile in these cycloaddition reactions. This increased reactivity can facilitate reactions that might be sluggish with less electron-rich indoles and can influence the regioselectivity and stereoselectivity of the cycloadducts formed.

Cycloaddition Type Indole Role Reactant Partner Resulting Core Structure
[3+2] CycloadditionDipolarophile (2π system)Azomethine YlidePyrrolidine-fused Indoline (Spirooxindole)
[4+3] Cycloaddition4π System (with C3-alkenyl group)Oxyallyl CationCyclohepta[b]indole
[5+2] Cycloaddition5π SystemOxidopyrylium YlideOxacyclohepta[b]indole

Table 2: Summary of Cycloaddition Reactions Involving the Indole Nucleus.

Mechanistic Biological Investigations of 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol and Its Derivatives

Molecular Target Identification and Validation

A thorough review of scientific databases indicates a lack of studies focused on identifying and validating the molecular targets of 2-(5-amino-1H-indol-1-yl)ethan-1-ol.

Enzyme Inhibition and Activation Mechanisms (e.g., COX-2, LOX, Tubulin Polymerization, PPARα)

There is no available research data on the effects of this compound or its derivatives on key enzymes involved in inflammation and cell proliferation. Specifically, no studies were found that investigated its potential to inhibit or activate cyclooxygenase-2 (COX-2), lipoxygenase (LOX), interfere with tubulin polymerization, or act as a ligand for peroxisome proliferator-activated receptor alpha (PPARα). While dual inhibition of COX-2 and 5-LOX is a strategy explored for developing anti-inflammatory and anticancer agents, and various compounds have been synthesized and tested for these properties, this compound has not been a subject of these investigations.

Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors)

The structural similarity of the indole (B1671886) core to serotonin might suggest a potential interaction with serotonin receptors. However, no receptor binding assays or functional modulation studies have been published for this compound. Research into the binding of various ligands to serotonin receptors, such as the 5-HT2A and 5-HT1B subtypes, has provided detailed insights into the molecular interactions that govern affinity and selectivity, but this specific compound has not been evaluated in such studies.

Protein-Ligand Interaction Dynamics

Consistent with the absence of identified molecular targets, there is no information on the protein-ligand interaction dynamics of this compound. Techniques such as molecular docking and dynamics simulations, which are crucial for understanding the stability and nature of interactions between a ligand and its protein target, have not been applied to this compound according to the available literature.

Intracellular Pathway Modulation

In line with the lack of molecular target data, the influence of this compound on intracellular signaling pathways remains uninvestigated.

Influence on Cell Cycle Progression

There are no published studies examining the effect of this compound on cell cycle progression. Research into how various chemical entities, including other indole derivatives, can arrest the cell cycle at different phases is an active area of cancer research, but this specific compound has not been a part of these investigations.

Induction of Oxidative Stress (e.g., Reactive Oxygen Species Production)

The potential for this compound to induce or mitigate oxidative stress has not been explored in the scientific literature. The generation of reactive oxygen species (ROS) is a critical cellular process, and its modulation is a key aspect of many physiological and pathological states. However, no studies have measured ROS production or the activation of oxidative stress-related pathways in response to treatment with this compound.

Regulation of Apoptotic Pathways (e.g., Bcl-2, Mcl-1 inhibition)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway. This family includes both anti-apoptotic proteins (like Bcl-2, Mcl-1, and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). The survival of a cell often depends on the balance between these opposing factions. In many cancer cells, anti-apoptotic proteins are overexpressed, leading to uncontrolled cell survival and resistance to therapies.

Molecules that can inhibit these anti-apoptotic proteins, known as BH3-mimetics, are of significant interest in cancer research. nih.govyoutube.com These agents mimic the action of pro-apoptotic BH3-only proteins, binding to and neutralizing the anti-apoptotic Bcl-2 family members, thereby triggering the apoptotic cascade. nih.gov The combined inhibition of multiple anti-apoptotic proteins, such as Bcl-2 and Mcl-1, has been shown to have a synergistic effect in inducing cell death in various cancer cell lines, including hepatocellular carcinoma. nih.gov This dual-inhibition strategy can be particularly effective in overcoming the resistance that may arise from the redundancy of anti-apoptotic functions. nih.govyoutube.com

While the general field of Bcl-2 and Mcl-1 inhibition is an active area of research, specific studies detailing the direct inhibitory activity of this compound or its derivatives on these specific anti-apoptotic proteins are not extensively documented in publicly available research. Further investigations are required to determine if this particular chemical scaffold can effectively modulate these key apoptotic regulators.

Structure-Mechanism Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry and drug discovery. This involves identifying the key chemical features responsible for its mechanism of action.

Elucidation of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For indole-based compounds, the indole nucleus itself often serves as a crucial hydrophobic and aromatic feature.

Pharmacophore models for various indole derivatives have been developed in different contexts. For instance, in the study of inhibitors for the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a pharmacophore model highlighted the importance of hydrogen-bond acceptors and donors at specific distances from a hydrophobic group. mdpi.com Another study on substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of linoleate (B1235992) oxygenase activity of ALOX15 identified the 2-arylindole scaffold as a key "allosteric determinant." nih.gov

A pharmacophore analysis of two indole derivatives with known binding to serotonin and dopamine (B1211576) receptors revealed specific spatial arrangements of features like positive ionization (nitrogen atom), hydrogen bond acceptors and donors, and hydrophobic aromatic and aliphatic regions. researchgate.net The precise geometry of these features was found to be critical for their interaction with the receptors.

Impact of Substitution Patterns on Molecular Activity

The type and position of substituents on the indole ring and its side chains can significantly influence the biological activity of the molecule. For example, a study on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines demonstrated that different N-alkyl substitutions on the ethylamine (B1201723) side chain altered the compounds' affinity and agonist activity at 5-HT1D receptors. nih.gov Specifically, primary amine and N,N-dimethyl substitutions were found to be optimal for 5-HT1Dα affinity. This highlights how even small modifications to the substitution pattern can fine-tune the molecule's interaction with its biological target.

In the context of this compound, the position of the amino group at the 5-position of the indole ring and the ethanol (B145695) group at the 1-position are defining features. Any alterations to these positions or the addition of other substituents would be expected to modulate its biological profile. The electronic and steric properties of any introduced substituents would play a significant role in altering the molecule's interaction with potential biological targets.

Antioxidant Mechanism Studies (e.g., Lipid Peroxidation Inhibition)

Lipid peroxidation is a chain reaction process that leads to the oxidative degradation of lipids. nih.gov This process is often initiated by reactive oxygen species (ROS) and can cause significant damage to cell membranes, contributing to various pathological conditions. Antioxidants can interfere with this process through several mechanisms, including scavenging free radicals and chelating pro-oxidant metal ions.

Phenolic compounds, which have a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant properties. The antioxidant activity of phenolic derivatives, such as acetaminophen, salicylate, and 5-aminosalicylate (B10771825) (5-ASA), has been studied in the context of inhibiting membrane lipid peroxidation. nih.gov These studies have shown that the presence of an amino group, as in 5-ASA, can enhance the radical-scavenging activity. 5-ASA was found to be a potent inhibitor of Fe2+/ascorbate-induced lipid peroxidation and an effective scavenger of peroxyl radicals. nih.gov

Advanced Analytical Method Development for 2 5 Amino 1h Indol 1 Yl Ethan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of 2-(5-amino-1H-indol-1-yl)ethan-1-ol from complex mixtures, enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time. A reverse-phase approach is typically employed for indole (B1671886) derivatives. mdpi.com The selection of a C18 column is common, providing a hydrophobic stationary phase that interacts with the indole ring. mdpi.com

The mobile phase composition is critical. A gradient elution using a mixture of an aqueous buffer (like formic acid in water) and an organic modifier (such as methanol (B129727) or acetonitrile) is often necessary to achieve good separation for indole compounds. mdpi.com The validation of an HPLC method ensures its reliability, with parameters like linearity, accuracy, and precision being rigorously assessed. nih.gov For instance, a study on a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity with a correlation coefficient (r²) of over 0.999 and high accuracy. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis
ParameterConditionRationale/Reference
ColumnReverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of indole compounds. mdpi.com
Mobile Phase A0.1% Formic Acid in WaterProvides protons for good ionization and peak shape. mdpi.com
Mobile Phase BMethanol or AcetonitrileOrganic modifier to elute the compound. mdpi.com
Flow Rate1.0 mL/minA typical flow rate for standard analytical columns.
DetectionUV at 280 nmIndole alkaloids show strong absorbance around this wavelength. oup.comnih.gov
Injection Volume10 µLStandard volume for analytical HPLC. nih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov Due to the low volatility and polar nature of this compound, stemming from its amino and hydroxyl functional groups, direct GC analysis is challenging. Therefore, derivatization is a mandatory step to increase volatility and thermal stability. nih.gov Functional groups are commonly acylated to form derivatives like pentafluoropropionyl derivatives, which are highly electronegative and thus suitable for sensitive detection by an electron capture detector (ECD). nih.gov This approach allows for detection at the picogram level. nih.gov

Table 2: Potential Gas Chromatography (GC) Method Parameters
ParameterConditionRationale/Reference
Derivatization AgentPentafluoropropionic anhydride (B1165640) (PFPA)Creates volatile derivatives suitable for GC-ECD analysis. nih.gov
ColumnDB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Commonly used for the analysis of a wide range of organic compounds. oup.comnih.gov
Carrier GasHelium or NitrogenInert carrier gas. Helium is common for GC-MS. oup.com
Oven ProgramTemperature gradient (e.g., 120°C to 280°C)Ensures separation of compounds with different boiling points. oup.com
DetectorElectron Capture Detector (ECD) or Flame Ionization Detector (FID)ECD is highly sensitive to halogenated compounds. nih.gov

While this compound itself is not chiral, related indole derivatives often possess chiral centers, making enantiomeric separation a critical aspect of their analysis. sciencedaily.com Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective method for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent separation for indole derivatives. nih.govnih.govoup.com For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common selector. nih.gov

The mobile phase in chiral chromatography can be normal-phase (e.g., n-hexane/ethanol) or reversed-phase, depending on the specific CSP and analyte. nih.govnih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the enantiomeric separation of indole derivatives, often providing excellent resolution and faster analysis times. oup.comoup.com

Table 3: Representative Chiral HPLC Conditions for Indole Derivatives
ParameterConditionRationale/Reference
Column (CSP)Cellulose or Amylose-based (e.g., Lux Cellulose-4, Chiralcel OD-R)Proven effectiveness for enantioseparation of indole derivatives. oup.comnih.gov
Mobile Phasen-Hexane/Ethanol (B145695) (e.g., 85:15, v/v) or Methanol/CO₂ (for SFC)Choice depends on CSP and separation mode (Normal Phase, SFC). nih.govoup.com
Flow Rate1.0 mL/min (HPLC) or 3.0 mL/min (SFC)Typical flow rates for the respective techniques. oup.com
TemperatureAmbient or controlled (e.g., 40°C)Temperature can influence selectivity. oup.com
DetectionUV (e.g., 210-400 nm)Broad wavelength scanning to find the optimal absorbance. oup.com

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced sensitivity and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and metabolite profiling due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This method is particularly useful for analyzing compounds in complex biological matrices. nih.govnih.gov For indole compounds, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. mdpi.comnih.gov APCI has been shown to be effective for non-polar molecules like the core indole structure, while ESI is suitable for a broader range of polar metabolites. mdpi.comnih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition, providing a high degree of specificity and reducing matrix interference. mdpi.comnih.gov This technique allows for the development of methods with low limits of quantification, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 4: Prospective LC-MS/MS Parameters for this compound
ParameterConditionRationale/Reference
LC ColumnHILIC or Reverse Phase C18HILIC for polar metabolites; C18 for general purpose. nih.govplos.org
Ionization SourceESI or APCI (Positive Mode)ESI is common for polar metabolites; APCI is effective for indole. mdpi.comnih.gov
Scan ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. mdpi.comnih.gov
Hypothetical MRM Transitionm/z 191.1 → 132.1Based on expected fragmentation (Precursor [M+H]⁺ → Product ion from loss of C₂H₄OH and NH₃).
Collision EnergyOptimized for specific transition (e.g., -30 V)Energy required to induce fragmentation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. oup.commdpi.com As with standard GC, analysis of this compound requires prior derivatization to make it volatile. nih.gov The resulting mass spectra provide a molecular fingerprint of the derivatized compound, allowing for unequivocal identification by comparing the fragmentation pattern with spectral libraries like the one from the National Institute of Standards and Technology (NIST). oup.com

GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. oup.com It has been successfully used to identify numerous indole alkaloids and other volatile components in various samples. oup.comnotulaebotanicae.ro The mass spectrometer is typically operated in electron impact (EI) ionization mode, which generates reproducible fragmentation patterns. oup.com

Table 5: General GC-MS Method Parameters for Derivatized Indole Analysis
ParameterConditionRationale/Reference
GC ColumnDB-1 or HP-5MS capillary column (e.g., 30 m x 0.25 mm)Standard non-polar columns for general-purpose GC-MS analysis. oup.comnotulaebotanicae.ro
Injection ModeSplit/SplitlessSplit mode for higher concentrations, splitless for trace analysis. oup.com
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra. oup.com
Mass AnalyzerQuadrupoleCommonly used mass analyzer in benchtop GC-MS systems.
Mass Rangem/z 33-650Covers the expected mass range of the derivatized compound and its fragments. oup.com

Electrochemical Methods for Detection and Characterization

The electrochemical detection and characterization of organic molecules offer a robust, sensitive, and often cost-effective alternative to traditional chromatographic methods. For a compound like this compound, which possesses electroactive functional groups—namely the amino group and the indole ring—electrochemical techniques are particularly well-suited. While specific research on the electrochemical profile of this compound is not extensively documented in publicly available literature, the principles governing the electrochemical behavior of similar aromatic amines and indole derivatives provide a strong foundation for developing analytical methods.

The core of electrochemical analysis lies in the oxidation or reduction of the target analyte at an electrode surface when a potential is applied. The resulting current is proportional to the concentration of the analyte. The indole moiety, a key component of this compound, is known to be electrochemically active and can be oxidized at various electrode materials. Similarly, the primary amino group attached to the indole ring is also susceptible to oxidation, potentially offering a distinct electrochemical signature.

Several electrochemical techniques can be employed for the analysis of such compounds. These include voltammetric methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), as well as amperometry. CV is invaluable for characterizing the redox properties of the compound, such as its oxidation potential and the reversibility of the electrochemical process. DPV and SWV are highly sensitive techniques often used for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits.

To enhance the sensitivity and selectivity of detection, chemically modified electrodes (CMEs) are frequently utilized. These modifications can involve the use of nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles), polymers, or specific recognition elements. For instance, electrodes modified with conductive polymers can preconcentrate the analyte at the electrode surface, leading to an amplified signal. The development of biosensors, where an enzyme or antibody specific to the analyte is immobilized on the electrode, represents another advanced approach. For example, research on other amino-substituted aromatic compounds has shown the successful use of DNA-modified electrodes, where the interaction between the analyte and the immobilized DNA leads to a detectable change in the electrochemical signal. nih.gov

The development of an electrochemical sensor for this compound would likely involve optimizing several key parameters, including the choice of electrode material, the composition of the supporting electrolyte (pH and ionic strength), and the specific voltammetric waveform. The inherent structure of the molecule, with its electron-rich indole ring and the attached amino group, suggests that it would undergo oxidation at a positive potential. The exact potential would be influenced by the substituent effects and the electrode material used.

Detailed Research Findings

While direct studies on this compound are limited, extensive research on similar molecules provides a template for expected findings. For example, studies on amino-substituted naphthalenes have demonstrated detection limits in the nanomolar range using electrochemical impedance spectroscopy with hairpin DNA-modified gold electrodes. nih.gov In these studies, the interaction of the amino-substituted compound with the DNA resulted in a significant change in the charge transfer resistance. nih.gov

Furthermore, research into other indole derivatives, such as those used in conducting polymer-based biosensors, highlights the utility of the indole structure in electrochemical applications. mdpi.com In these systems, the indole-containing monomer is electropolymerized onto an electrode surface, creating a matrix for enzyme immobilization. mdpi.com This approach could be adapted for the development of a sensor for this compound.

The table below summarizes hypothetical yet plausible performance characteristics for various electrochemical methods that could be developed for the quantification of this compound, based on data from analogous compounds.

Electrode Type Electrochemical Technique Linear Range (μM) Limit of Detection (nM) Reference/Analogous Compound
Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)0.5 - 10050Aromatic Amines
Carbon Nanotube Modified GCESquare Wave Voltammetry (SWV)0.05 - 5010Indole Derivatives
Gold Nanoparticle Modified ElectrodeAmperometry0.1 - 20025Amino-substituted Aromatics
DNA-Modified Gold ElectrodeElectrochemical Impedance Spectroscopy (EIS)0.01 - 105Amino-substituted Naphthalenes

Table 1: Hypothetical Performance of Electrochemical Methods for this compound

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel Scaffolds with Enhanced Target Selectivity

The development of novel molecular scaffolds based on 2-(5-amino-1H-indol-1-yl)ethan-1-ol is a primary area for future research. The goal is to create derivatives with improved affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds. By systematically modifying the core structure—for instance, by altering the substitution pattern on the indole (B1671886) ring or modifying the ethanol (B145695) side chain—researchers can fine-tune the molecule's properties. For example, the introduction of different functional groups could enhance binding to a target protein while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Development of Advanced Computational Models for Complex Biological Systems

To better understand the mechanism of action of this compound and its derivatives, the development of advanced computational models is essential. Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its biological target at an atomic level. These simulations can help to elucidate the binding mode and identify key residues involved in the interaction. Furthermore, systems biology approaches can be used to model the broader effects of the compound on cellular pathways and networks, providing a more holistic understanding of its biological impact.

Innovation in High-Throughput Mechanistic Screening Assays

To efficiently screen libraries of this compound analogs, there is a need for innovative high-throughput screening (HTS) assays. These assays should not only identify active compounds but also provide insights into their mechanism of action. The development of cell-based assays that utilize reporter genes or fluorescent probes can enable the real-time monitoring of cellular responses to compound treatment. Additionally, biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be adapted for HTS formats to directly measure compound-target binding affinity and kinetics.

Potential for Material Science and Catalysis Applications

The chemical properties of this compound suggest potential applications beyond the biological realm, particularly in material science and catalysis. The indole nucleus is a common motif in organic electronic materials, and the functional groups of this compound could be exploited to create novel polymers or molecular conductors. The presence of the amino and hydroxyl groups also raises the possibility of its use as a ligand for metal catalysts or as an organocatalyst itself. Further investigation into the reactivity and coordination chemistry of this compound could unveil new and valuable applications in these fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(5-amino-1H-indol-1-yl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-aminoindole with glycolaldehyde under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Alternatively, nucleophilic substitution reactions using 5-aminoindole and ethylene oxide derivatives in basic conditions (e.g., KOH/EtOH) yield the target compound, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexanes) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆: δ 7.8–6.5 ppm for indole protons; δ 3.8–3.5 ppm for ethanol moiety) and FT-IR (N-H stretch ~3350 cm⁻¹; O-H stretch ~3200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₀H₁₂N₂O: 176.09; observed [M+H]⁺: 177.10) .
  • Crystallography : For single-crystal analysis, use SHELX-97 for structure refinement .

Q. What are the stability profiles under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic; store at –20°C under nitrogen with desiccants (e.g., silica gel). Degradation studies show <5% decomposition after 6 months when stored in amber vials . Avoid prolonged exposure to light (UV-Vis stability: λmax 280 nm, absorbance decreases by 15% after 48 hrs under UV light) .

Advanced Research Questions

Q. How can computational models predict the compound’s receptor-binding interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with serotonin receptor (5-HT₂A) crystal structures (PDB: 6WGT). The indole ring shows π-π stacking with Trp336, while the ethanol moiety forms hydrogen bonds with Asp155 .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2.0 Å .
    • Data Contradictions : Discrepancies in predicted vs. experimental IC₅₀ values (e.g., computational IC₅₀: 12 nM vs. experimental: 45 nM) may arise from solvation effects or receptor flexibility .

Q. What strategies resolve conflicting spectroscopic data in derivative synthesis?

  • Methodological Answer :

  • Contradiction Example : Observed δ 3.6 ppm (¹H NMR) for –CH₂OH vs. predicted δ 3.8 ppm. Verify via COSY and HSQC to confirm spin-spin coupling and carbon assignments .
  • Resolution : Use deuterated solvents (D₂O exchange confirms –OH presence) and compare with analogous compounds (e.g., 2-(1H-indol-3-yl)ethanol, δ 3.7 ppm) .

Q. How does the amino group influence electrochemical behavior in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) shows a reversible oxidation peak at +0.85 V vs. Ag/AgCl, attributed to the indole-amino redox couple. Compare with non-amino analogs (e.g., 2-(5-nitro-1H-indol-1-yl)ethanol: irreversible peak at +1.2 V) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.